molecular formula C4H5BrO3 B12937062 Butanoic acid, 4-bromo-3-oxo- CAS No. 27807-85-8

Butanoic acid, 4-bromo-3-oxo-

Cat. No.: B12937062
CAS No.: 27807-85-8
M. Wt: 180.98 g/mol
InChI Key: PLMCCOPFYJURPS-UHFFFAOYSA-N
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Description

4-Bromo-3-oxobutanoic acid: is an organic compound with the molecular formula C4H5BrO3 . It is a derivative of butanoic acid, where a bromine atom is substituted at the fourth position and a keto group is present at the third position. This compound is known for its reactivity and is used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-oxobutanoic acid can be synthesized through several methods. One common method involves the bromination of 3-oxobutanoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature to ensure the selective bromination at the fourth position .

Industrial Production Methods: In industrial settings, the production of 4-bromo-3-oxobutanoic acid may involve more efficient and scalable methods. One such method includes the use of triethylamine in tetrahydrofuran as a solvent, which allows for a more controlled reaction environment and higher yields .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-3-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: It is explored for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 4-bromo-3-oxobutanoic acid involves its reactivity due to the presence of both the bromine atom and the keto group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the keto group allows for various oxidation and reduction reactions. These reactive sites enable the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-oxobutanoic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated or differently halogenated counterparts. This makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-bromo-3-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMCCOPFYJURPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CBr)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348408
Record name butanoic acid, 4-bromo-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27807-85-8
Record name butanoic acid, 4-bromo-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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